Cas no 1443285-91-3 (4-(Benzyloxy)pyrimidin-5-amine)

4-(Benzyloxy)pyrimidin-5-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1295164
- AKOS018476503
- 1443285-91-3
- 4-(BENZYLOXY)PYRIMIDIN-5-AMINE
- CS-0270095
- 4-Benzyloxy-pyrimidin-5-ylamine
- 5-Pyrimidinamine, 4-(phenylmethoxy)-
- 4-(Benzyloxy)pyrimidin-5-amine
-
- インチ: 1S/C11H11N3O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,12H2
- InChIKey: NLHSJQPJAJEQRB-UHFFFAOYSA-N
- ほほえんだ: O(C1C(=CN=CN=1)N)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 201.090211983g/mol
- どういたいしつりょう: 201.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(Benzyloxy)pyrimidin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295164-100mg |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 100mg |
$615.0 | 2023-09-30 | ||
Enamine | EN300-1295164-500mg |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 500mg |
$671.0 | 2023-09-30 | ||
Enamine | EN300-1295164-2.5g |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 2.5g |
$1680.0 | 2023-06-06 | ||
Enamine | EN300-1295164-10.0g |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 10g |
$3683.0 | 2023-06-06 | ||
Enamine | EN300-1295164-50mg |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 50mg |
$587.0 | 2023-09-30 | ||
Enamine | EN300-1295164-0.25g |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 0.25g |
$789.0 | 2023-06-06 | ||
Enamine | EN300-1295164-1.0g |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 1g |
$857.0 | 2023-06-06 | ||
Enamine | EN300-1295164-5.0g |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 5g |
$2485.0 | 2023-06-06 | ||
Enamine | EN300-1295164-1000mg |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 1000mg |
$699.0 | 2023-09-30 | ||
Enamine | EN300-1295164-2500mg |
4-(benzyloxy)pyrimidin-5-amine |
1443285-91-3 | 2500mg |
$1370.0 | 2023-09-30 |
4-(Benzyloxy)pyrimidin-5-amine 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-(Benzyloxy)pyrimidin-5-amineに関する追加情報
Introduction to 4-(Benzyloxy)pyrimidin-5-amine (CAS No. 1443285-91-3)
4-(Benzyloxy)pyrimidin-5-amine, with the CAS number 1443285-91-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-(Benzyloxy)pyrimidin-5-amine makes it a valuable candidate for various studies, including those focused on drug discovery and development.
The molecular formula of 4-(Benzyloxy)pyrimidin-5-amine is C12H12N3O, and its molecular weight is approximately 208.24 g/mol. The compound features a pyrimidine ring with a benzyloxy substituent at the 4-position and an amino group at the 5-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.
In recent years, there has been a growing interest in the development of pyrimidine-based compounds due to their potential as therapeutic agents. Studies have shown that 4-(Benzyloxy)pyrimidin-5-amine exhibits promising biological activities, including anti-inflammatory, antiviral, and anticancer properties. These activities are attributed to its ability to interact with various biological targets, such as enzymes, receptors, and signaling pathways.
Anti-inflammatory Activity: Research has demonstrated that 4-(Benzyloxy)pyrimidin-5-amine can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a potential candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).
Antiviral Activity: Another significant area of research involves the antiviral properties of 4-(Benzyloxy)pyrimidin-5-amine. Studies have shown that this compound can inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is believed to involve interference with viral RNA synthesis and protein expression.
Anticancer Activity: The anticancer potential of 4-(Benzyloxy)pyrimidin-5-amine has also been extensively studied. Preclinical data suggest that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action may involve the modulation of cell cycle regulatory proteins and the activation of pro-apoptotic pathways.
Beyond its direct biological activities, 4-(Benzyloxy)pyrimidin-5-amine has also been explored as a lead compound for drug discovery. Its structural flexibility allows for the introduction of various functional groups to enhance its pharmacological properties. For instance, modifications at the benzyloxy substituent or the amino group can significantly affect the compound's solubility, stability, and bioavailability.
In addition to its therapeutic potential, 4-(Benzyloxy)pyrimidin-5-amine has been used as a synthetic intermediate in the preparation of more complex molecules. Its versatility in chemical synthesis makes it a valuable tool for researchers aiming to develop novel compounds with improved biological activities.
The safety profile of 4-(Benzyloxy)pyrimidin-5-amine is another important aspect that has been investigated. Preclinical studies have shown that this compound exhibits low toxicity in vitro and in vivo models. However, further studies are needed to fully understand its safety profile in humans.
In conclusion, 4-(Benzyloxy)pyrimidin-5-amine (CAS No. 1443285-91-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into the mechanisms of action and potential clinical uses of this compound will be uncovered.
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